Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate
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Overview
Description
Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may involve heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts, such as whole cells of Rhodotorula glutinis, has also been explored for the enantioselective reduction of related compounds, providing a potential pathway for the production of enantiomerically pure this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoate moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate has several scientific research applications:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: A precursor in the synthesis of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate.
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: Another thiophene-containing compound with similar synthetic routes.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A thiophene derivative used in organic electronics.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring enhances its potential for electronic applications, while the amino group allows for diverse chemical modifications.
Biological Activity
Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate, also known as ethyl 3-amino-3-(thiophen-2-yl)propanoate, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₃N₁O₂S
- Molecular Weight : Approximately 199.27 g/mol
- IUPAC Name : this compound
The compound features an ethyl ester group, an amino group, and a thiophene ring, which contributes to its unique electronic properties and biological interactions.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been suggested to inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to anti-inflammatory effects, making it a candidate for further pharmacological research .
- Protein Binding : The structural characteristics of the compound allow it to interact with proteins, potentially modulating their activity. Such interactions can influence various cellular processes, including signaling pathways related to inflammation and cell proliferation.
Anti-inflammatory Effects
Studies have indicated that this compound may have significant anti-inflammatory properties. It is believed that by inhibiting certain inflammatory enzymes, the compound can reduce inflammation in various biological contexts .
Antimicrobial Properties
Preliminary investigations have also pointed to the antimicrobial potential of this compound. The thiophene ring may play a role in redox reactions that influence bacterial growth and survival.
Anticancer Activity
Emerging research suggests that this compound could have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, thereby reducing tumor viability. This effect is likely mediated through its interactions with specific molecular targets involved in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1 |
InChI Key |
XYBONARLWNRZCA-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CS1)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CS1)N |
Origin of Product |
United States |
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